![molecular formula C21H20N4O2S B2710481 N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251704-06-9](/img/structure/B2710481.png)

N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

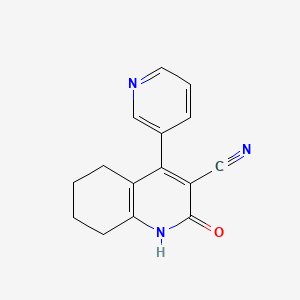

“N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a chemical compound that belongs to the class of triazoles . Triazoles are a group of five-membered aromatic azole compounds containing two carbon and three nitrogen atoms . They are known to bind in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .

Molecular Structure Analysis

Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . The exact molecular structure of “this compound” would require more specific information or computational chemistry analysis.Chemical Reactions Analysis

The chemical reactions involving triazoles can be quite diverse, depending on the specific substituents present on the triazole ring . Without specific studies or literature on this compound, it’s challenging to provide a detailed chemical reactions analysis.Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis and evaluation of certain 1,2,4-triazolo[1,5-a]pyridine and pyrimidine sulfonamides for their antimicrobial properties. These compounds, including derivatives similar in structure to N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, have been found to exhibit significant antimicrobial activity. The newly synthesized compounds were subjected to screening against a range of microbial species, showing promise as potential antimicrobial agents (Abdel-Motaal & Raslan, 2014).

Herbicidal Applications

In the agricultural sector, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been synthesized and evaluated for their herbicidal efficacy. These compounds have demonstrated excellent herbicidal activity across a broad spectrum of vegetation at low application rates, highlighting their potential as effective herbicides (Moran, 2003).

Synthesis of Bioactive Molecules

The synthesis of new bioactive sulfonamide derivatives, including those based on the triazolopyridine scaffold, has been explored for potential insecticidal applications. These studies involve the development of novel compounds that incorporate the sulfonamide group, demonstrating the versatility of the triazolopyridine core in the creation of compounds with potential biological activity. The synthesis and characterization of these compounds have provided insights into their structure-activity relationships, particularly in terms of their insecticidal efficacy (Soliman et al., 2020).

Mechanism of Action

Target of Action

The primary targets of N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide It’s known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets within the body.

Mode of Action

The specific mode of action of This compound Triazole derivatives are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function.

Biochemical Pathways

The exact biochemical pathways affected by This compound Given that triazole compounds can interact with a variety of enzymes and receptors , it’s plausible that this compound could affect multiple biochemical pathways, leading to downstream effects.

Result of Action

The specific molecular and cellular effects of This compound The compound’s potential to bind with various enzymes and receptors suggests that it could have diverse effects at the molecular and cellular level .

Future Directions

Triazoles are a class of compounds that are of significant interest in medicinal chemistry due to their versatile biological activities . Future research could involve synthesizing and studying the biological activity of various triazole derivatives, including “N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide”.

Properties

IUPAC Name |

N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-16-11-17(2)13-19(12-16)25(14-18-7-4-3-5-8-18)28(26,27)20-9-6-10-24-15-22-23-21(20)24/h3-13,15H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVFATYXGJCDNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CN4C3=NN=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B2710399.png)

![2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2710400.png)

![2-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2710402.png)

![2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2710403.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2710404.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B2710407.png)

![2-(2,4-Dichlorophenoxy)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B2710410.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2710412.png)

![N-[(4-chlorophenyl)methyl]-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2710418.png)

![5-bromo-N-[3-(5-bromothiophene-2-amido)naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B2710420.png)